molecular formula C15H13N3O4 B5853358 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate

4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate

Cat. No. B5853358
M. Wt: 299.28 g/mol
InChI Key: XUDLPVNVGVTTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate, also known as APMA, is a chemical compound that has been widely used in scientific research. It is a derivative of carboxylic acid and has a molecular weight of 324.3 g/mol. APMA is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Mechanism of Action

4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate works by cleaving the propeptide of proMMPs, which results in the activation of MMPs. The cleavage occurs at a specific site within the propeptide, which is recognized by 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate. Once activated, MMPs can degrade various extracellular matrix components such as collagen, elastin, and proteoglycans. This process is essential for tissue remodeling, wound healing, and other physiological processes.
Biochemical and Physiological Effects
4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate has been shown to have various biochemical and physiological effects. It can induce the activation of proMMPs in a dose-dependent manner, and the activated MMPs can degrade various extracellular matrix components. 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate has also been shown to induce the release of cytokines and chemokines, which play a crucial role in inflammation and immune response. In addition, 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate has been shown to induce apoptosis in cancer cells, which suggests its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods without degradation. It is also a specific and potent activator of MMPs, which makes it an ideal tool for studying the biological functions of MMPs. However, 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate has some limitations. It can only activate a subset of MMPs, and its activation mechanism may not reflect the physiological activation of MMPs. In addition, 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate can induce non-specific effects such as cytokine release, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate in scientific research. One direction is to explore its potential as an anticancer agent. 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy and safety in vivo. Another direction is to develop more specific and potent activators of MMPs. 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate can only activate a subset of MMPs, and more potent activators may be needed to study the biological functions of MMPs in vivo. Finally, 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate can be used in combination with other drugs or compounds to enhance its efficacy and specificity.

Synthesis Methods

4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate can be synthesized by reacting 4-(carbomethoxy)phenyl isocyanate with 4-aminopyridine in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride in the presence of sodium bicarbonate to yield 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate. The overall reaction scheme is shown below:

Scientific Research Applications

4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate has been widely used in scientific research as a prodrug for studying the activation of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in extracellular matrix remodeling, tissue repair, and various pathological conditions such as cancer, arthritis, and cardiovascular diseases. 4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate can be used to activate proMMPs into their active forms, which can then be studied for their biological functions.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(19)21-13-4-2-12(3-5-13)15(20)22-18-14(16)11-6-8-17-9-7-11/h2-9H,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDLPVNVGVTTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-acetyloxybenzoate

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